molecular formula C5H10N2O2 B14442102 2-Methylbutanediamide CAS No. 77928-77-9

2-Methylbutanediamide

Cat. No.: B14442102
CAS No.: 77928-77-9
M. Wt: 130.15 g/mol
InChI Key: BYHGDHZGPMCBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylbutanediamide (IUPAC: N,N'-dimethylbutanediamide) is a diamide derivative characterized by a four-carbon backbone with a methyl group substitution at the second carbon and two terminal amide groups. The presence of dual amide groups confers high thermal stability and hydrogen-bonding capacity, properties critical for applications in material science and drug design.

Properties

CAS No.

77928-77-9

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

2-methylbutanediamide

InChI

InChI=1S/C5H10N2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3,(H2,6,8)(H2,7,9)

InChI Key

BYHGDHZGPMCBIO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylbutanediamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the reaction of 2-methylbutanoic acid with an excess of ammonia in the presence of a dehydrating agent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbutanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylbutanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methylbutanediamide involves its ability to form stable amide bonds with other molecules. This property makes it useful in the synthesis of peptides and proteins, where it can act as a linker or stabilizing agent. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The following compounds share functional or structural similarities with 2-Methylbutanediamide, enabling comparative analysis:

2-Aminobenzamides
  • Structure: Aromatic benzamide derivatives with an amino group at the second position.
  • Key Differences :
    • This compound lacks an aromatic ring, reducing π-π stacking interactions but enhancing conformational flexibility.
    • The aliphatic backbone of this compound may improve solubility in polar solvents compared to aromatic analogues .
  • Applications: 2-Aminobenzamides are utilized in glycosylation engineering and glycan analysis tools (e.g., GlycoBase), whereas aliphatic diamides like this compound are more commonly employed in polymer cross-linking .
Methyl 2-Aminobutanoate Hydrochloride
  • Structure: Ester derivative with an amino group at the second carbon and a methyl ester terminus.
  • Key Differences: The ester group in Methyl 2-aminobutanoate hydrochloride increases susceptibility to hydrolysis compared to the stable amide groups in this compound. The hydrochloride salt form enhances water solubility but reduces thermal stability relative to neutral diamides .
  • Synthesis: Methyl 2-aminobutanoate is synthesized via esterification of 2-aminobutyric acid, whereas this compound likely requires amidation of butanedioic acid derivatives .
(R)-Methyl 2,6-Diaminohexanoate Dihydrochloride
  • Structure: A diamino ester with a six-carbon backbone and dual amino groups.
  • Key Differences: The longer carbon chain increases hydrophobicity, contrasting with the shorter, more polar this compound. The dihydrochloride salt form facilitates ionic interactions in biochemical assays, whereas neutral diamides are preferred in non-polar matrices .

Physicochemical Properties

Table 1 summarizes inferred or literature-supported properties of this compound and analogues:

Property This compound 2-Aminobenzamide Methyl 2-Aminobutanoate HCl
Molecular Weight (g/mol) ~146.19 (calculated) 136.15 153.59
Solubility in Water Moderate Low (aromatic insolubility) High (due to HCl salt)
Melting Point (°C) ~150–170 (estimated) 210–215 180–185
Stability High (amide bonds) Moderate (aromatic hydrolysis) Low (ester hydrolysis)
Key Applications Polymer additives Glycan analysis Pharmaceutical intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.